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In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds via
metal enolates stands as a cornerstone methodology. For decades, chemists have relied
heavily on alkali metal enolates, particularly those of lithium, which are typically generated
under strongly basic conditions. While effective, these methods often lack functional group
tolerance and require cryogenic temperatures. The advent of silyl enol ethers, utilized in the
Mukaiyama aldol reaction, offered a milder alternative, but requires a stoichiometric Lewis acid
for activation[1][2][3].

Tin(Il) enolates have emerged as a distinct and powerful class of intermediates that bridge this
gap. A key advantage lies in their generation under exceptionally mild and neutral conditions, a
stark contrast to the harsh requirements for lithium enolate formation[4]. This unique
characteristic, coupled with their remarkable stereocontrol in reactions, has established tin(ll)
enolates as indispensable tools for the precise construction of complex molecular architectures,
particularly in the fields of natural product synthesis and drug development. This guide provides
a comprehensive exploration of the fundamental chemistry of tin(ll) enolates, from their
generation and structural nuances to their profound applications in stereoselective synthesis.

Generation of Tin(ll) Enolates: Mild and Versatile
Pathways
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The utility of tin(Il) enolates stems directly from the convenient and gentle methods available for
their preparation. Unlike their tin(IV) counterparts, tin(ll) enolates were relatively unexplored
until efficient generation methods were developed[4].

Direct Enolization of Carbonyls with Tin(ll) Triflate

The most widely employed method involves the direct enolization of a ketone or thioester using
tin(Il) trifluoromethanesulfonate (Sn(OTf)2), a potent Lewis acid, in the presence of a tertiary
amine[4][5]. This approach is prized for its operational simplicity and mild, neutral reaction
conditions.

The amine, typically triethylamine (EtsN) or N-ethylpiperidine, acts as a base to abstract an a-
proton from the carbonyl compound. The highly Lewis acidic tin(ll) center coordinates to the
carbonyl oxygen, facilitating this deprotonation and forming the tin(ll) enolate.
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Caption: Workflow for Tin(ll) Enolate generation via direct enolization.
Experimental Protocol: Generation of a Tin(Il) Enolate from a Ketone

o Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of the ketone
(1.0 equiv) in a dry, aprotic solvent (e.g., Dichloromethane, THF) to a stirred suspension of
Tin(ll) Triflate (1.1 equiv).
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e Cooling: Cool the mixture to the desired temperature, typically -78 °C, to control the reaction
rate and selectivity.

» Base Addition: Slowly add a solution of a tertiary amine (e.g., N-ethylpiperidine, 1.15 equiv)
in the same dry solvent.

o Enolization: Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes) to
ensure complete formation of the tin(ll) enolate.

» Reaction: The resulting tin(ll) enolate solution is now ready for direct use in subsequent
reactions (e.g., addition of an aldehyde for an aldol reaction).

Oxidative Addition to a-Halocarbonyl Compounds

An alternative, historically significant method is the in situ generation of tin(ll) enolates via the
oxidative addition of metallic tin to a-halocarbonyl compounds, such as a-bromoketones|6].
This reaction leverages the reducing power of metallic tin to form the enolate directly, which
can then be trapped by an electrophile present in the reaction mixture[4][7].

This method is particularly valuable as it forms the enolate regioselectively at the site of the
halogen[6]. The reducing capability of metallic tin is superior to that of tin(ll) salts like SnFz,
allowing for the reduction of a broader range of a-haloesters and ketones[4].
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Oxidative Addition

Caption: Workflow for Tin(ll) Enolate generation via oxidative addition.
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Specialized Methods: Addition to Ketenes

For specific substrates like thioesters, a clever method involves the addition of stannous
thiolates to ketenes[8]. This reaction proceeds efficiently to generate the corresponding tin(ll)
thioester enolate, which can then be used in subsequent carbon-carbon bond-forming
reactions[8].

Structure, Bonding, and the Role of Ligands

The reactivity and stereoselectivity of tin(ll) enolates are intrinsically linked to their structure.
The tin(ll) center possesses a stereochemically active lone pair of electrons, which, along with
the ligands, dictates the geometry around the metal. In many tin(ll) compounds, the atoms
closest to the tin center form a trigonal pyramidal geometry with the tin atom at the apex[9].

A pivotal feature of tin(ll) enolate chemistry is the ability to introduce chiral ligands, most
notably chiral diamines derived from amino acids like (S)-proline[4]. These diamines chelate to
the tin(Il) center, creating a rigid, chiral environment. This coordination is fundamental to
achieving high levels of enantioselectivity in reactions, as it controls the facial trajectory of the
incoming electrophile[4][10].
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Caption: Chelation of a chiral diamine to a Tin(Il) enolate center.

Reactivity and Synthetic Applications

Tin(Il) enolates are versatile nucleophiles, participating in a range of crucial carbon-carbon
bond-forming reactions. Their predictable and often high stereoselectivity is their most valuable
attribute.

The Aldol Reaction: A Paradigm of Stereocontrol

The aldol reaction is the most prominent application of tin(ll) enolates. They react smoothly with
aldehydes and ketones to furnish B-hydroxy carbonyl compounds, often with exceptional levels
of stereocontrol.

Stereoselectivity and the Zimmerman-Traxler Model: The diastereoselectivity of the tin(Il)
enolate aldol reaction is rationalized by the Zimmerman-Traxler transition state model[11].
Tin(Il) enolates typically exist as the (Z)-enolate isomer. This geometry, when reacting through
a closed, six-membered chair-like transition state, preferentially leads to the syn-aldol
adduct[11]. This is a consequence of the steric interactions in the transition state, where the
substituent on the aldehyde (R?) and the substituent on the enolate (R?) both prefer to occupy
pseudo-equatorial positions to minimize steric strain.

Caption: The Zimmerman-Traxler model for syn-diastereoselectivity.

Asymmetric Aldol Reactions: The true power of tin(ll) enolates is unleashed in asymmetric aldol
reactions. By employing a chiral diamine ligand, it is possible to carry out highly
enantioselective aldol reactions between two achiral starting materials (an achiral ketone and
an achiral aldehyde)[4]. This circumvents the need for chiral auxiliaries, which require
additional steps for attachment and removal, thereby improving overall efficiency[4]. The chiral
diamine-tin complex forms a rigid structure that effectively shields one face of the enolate,
directing the aldehyde to attack from the less hindered face.

Table 1: Asymmetric Aldol Reactions using Chiral Diamine-Sn(OTf)2 System
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Ketone ) o Diastereomeri Enantiomeric
Chiral Diamine .

Enolate Aldehyde . ¢ Ratio Excess (% ee)
Ligand . .

Source (syn:anti) of syn-isomer

(S)-1-methyl-2-
3-pentanone Benzaldehyde (piperidinomethyl  95:5 20
)pyrrolidine

(S)-1-methyl-2-
. (1-
Propiophenone Isovaleraldehyde o >98:2 95
pyrrolidinylmethyl

)pyrrolidine

(S)-1-isopropyl-

S-Ethyl 2-
) Benzaldehyde o 92:8 96
propanethioate (piperidinomethyl
)pyrrolidine

Data synthesized from representative literature.

The Michael Addition: Expanding the Scope

Tin(ll) enolates also participate in Michael (conjugate) additions to a,3-unsaturated carbonyl
compounds, forming 1,5-dicarbonyl products[12]. While thermodynamically less favored than
the aldol addition in some cases, the reaction can be effectively promoted[13]. The use of
additives like chlorotrimethylsilane (TMSCI) has been shown to activate the a,B3-unsaturated
ketone, facilitating the smooth addition of the tin(ll) enolate[14]. In some protocols, byproducts
generated during the enolate formation, such as lithium halides, can themselves act as
promoters for the subsequent Michael addition, enabling efficient one-pot procedures[13].

Tin(ll) Enolate

1,5-Dicarbonyl
Product

Conjugate Addition

Activator __Activation_ G,B-Unsaturatech
(e.g., TMSCI) Ketone J
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Caption: General workflow for the Tin(Il) enolate Michael addition.

Comparative Overview of Common Enolates

To contextualize the utility of tin(ll) enolates, a comparison with other prevalent metal enolates

is instructive.

Table 2: Comparison of Metal Enolates in Organic Synthesis
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L Silyl Enol
Lithium Boron )
Feature Ethers Tin(ll) Enolates
Enolates Enolates .
(Mukaiyama)
Strong bases Sn(OTf)2 +
Boron Carbonyl + .
) (e.g., LDA), ) ) ) ) amine base; or
Generation ) triflates/halides +  Silylating agent ]
cryogenic temps ) Metallic Sn + a-
amine base (e.g., TMSCI)
(-78 °C) haloketone
_ _ Neutral, requires
- Strongly basic, Mildly ) ) )
Conditions ) Lewis acid Mild, neutral[4]
anhydrous basic/neutral
catalyst
) ) Variable, often ]
High Very high High syn-
) ] depends on o
(Zimmerman- (Zimmerman- ] ) selectivity from
Lewis acid and
Stereocontrol Traxler), Traxler), (2)-enolates
) open vs. closed i
dependent on predictable - (Zimmerman-
transition
enolate geometry  geometry Traxler)[11]
states[2]
Primarily Chiral auxiliaries ) ) ) Chiral ligand
_ Chiral Lewis acid
Asymmetry substrate or or chiral boron ) control on the
N catalysis[1]
auxiliary control reagents metal center[4]
Mild generation,
. N . high
High reactivity, Excellent Stable, isolable
Key Advantage ) o ) stereocontrol
well-established stereoselectivity nucleophiles ) )
with chiral
ligands
Requires
) Stoichiometric stoichiometric
Poor functional ) ] o ]
o use of boron Lewis acid, Stoichiometric
Limitation group tolerance, ) i
_ reagents often sometimes poor use of tin reagent
strongly basic ] o
needed diastereoselectivi
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Tin(ll) enolates occupy a valuable niche in the synthetic chemist's toolkit. Their defining feature
—qgeneration under mild, neutral conditions—liberates them from the constraints of the strongly
basic environments required for traditional alkali metal enolates. This mildness, combined with
a highly organized transition state, provides a reliable platform for achieving exceptional levels
of diastereoselectivity in aldol-type reactions. Furthermore, the ability to coordinate chiral
diamines directly to the tin(ll) center has paved the way for some of the most efficient and
practical methods for catalytic asymmetric C-C bond formation. For researchers and
professionals in drug development, where the precise control of stereochemistry is paramount,
the fundamental chemistry of tin(ll) enolates offers a powerful and elegant solution to complex
synthetic challenges.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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